(4-Benzylpiperazin-1-yl)-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone
Description
This compound features a pyrazolidine core substituted with a 4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl group at position 5 and a 4-benzylpiperazine moiety linked via a methanone bridge at position 2. While specific pharmacological data are unavailable in the provided evidence, its structural complexity aligns with compounds targeting neurological or metabolic pathways .
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5OS/c1-18-8-10-21(11-9-18)25-27-19(2)24(33-25)22-16-23(29-28-22)26(32)31-14-12-30(13-15-31)17-20-6-4-3-5-7-20/h3-11,22-23,28-29H,12-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJHQHNEADRYID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C3CC(NN3)C(=O)N4CCN(CC4)CC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-Benzylpiperazin-1-yl)-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure
The structure of the compound includes:
- Piperazine moiety : Known for its role in various pharmacological activities.
- Thiazole and pyrazolidine rings : Contributing to the compound's unique properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the following areas:
1. Antitumor Activity
Studies have shown that derivatives of piperazine, including this compound, possess significant antitumor properties. The arylpiperazine moiety is recognized for its ability to interact with various biological targets, leading to apoptosis in cancer cells.
2. Antidepressant Effects
The compound's structure suggests potential interactions with serotonin and dopamine receptors, which are critical in mood regulation. Preliminary studies indicate that it may exhibit antidepressant-like effects in animal models.
3. Neuroprotective Properties
Research has suggested that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis, indicating a possible neuroprotective role for this compound.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Induces apoptosis via mitochondrial pathway | |
| Antidepressant | Modulates serotonin/dopamine levels | |
| Neuroprotective | Reduces oxidative stress |
Case Study 1: Antitumor Efficacy
In a study published in NCRS, the compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics. The mechanism involved mitochondrial dysfunction leading to increased apoptosis markers such as caspase activation.
Case Study 2: Behavioral Assessment for Antidepressant Activity
A behavioral study involving rodent models demonstrated that administration of the compound resulted in reduced immobility time in the forced swim test, suggesting antidepressant-like effects. The study highlighted alterations in neurotransmitter levels consistent with enhanced serotonergic activity.
Scientific Research Applications
Anticancer Activity
Research has shown that compounds containing piperazine and thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated that derivatives similar to (4-Benzylpiperazin-1-yl)-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone displayed potent activity against breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines, with IC50 values in the low micromolar range .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential:
- In vitro studies have indicated that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Neuropharmacological Effects
The piperazine moiety is associated with neuroactive properties:
- Compounds containing this structure have been investigated for their effects on serotonin receptors, suggesting potential applications in treating anxiety and depression disorders .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules identified in the evidence:
| Compound Name | Core Structure | Key Substituents | Potential Implications |
|---|---|---|---|
| Target Compound: (4-Benzylpiperazin-1-yl)-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone | Pyrazolidine + Thiazole | - 4-Methylphenyl on thiazole - 4-Benzylpiperazine |
Enhanced lipophilicity from aromatic groups; potential CNS activity due to piperazine . |
| (4-Benzyhdrylpiperazinyl)-[5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone | Pyrazolo[1,5-a]pyrimidine | - 2-Thienyl - Trifluoromethyl - Benzhydrylpiperazine |
Increased electron-withdrawing effects (CF₃); possible metabolic stability and kinase inhibition . |
| 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one | Pyrazole + Piperazine | - Trifluoromethylphenyl on piperazine - Pyrazole at position 4 |
High polarity from pyrazole; potential serotonin receptor modulation . |
| 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone | Pyrazole + Piperazine | - 2,3-Dimethylphenyl on piperazine - Phenylpyrazole |
Steric bulk from dimethyl groups may influence receptor selectivity . |
Key Observations:
Heterocyclic Core Variations: The target compound’s pyrazolidine-thiazole core differs from pyrazolo-pyrimidine () or pyrazole () scaffolds. Pyrazolidine’s saturated structure may confer conformational rigidity, while thiazole’s sulfur atom could enhance π-stacking interactions .
Substituent Effects :
- The 4-methylphenyl group on the thiazole (target) versus 2-thienyl () alters electronic and steric profiles. Thienyl’s electron-rich nature may favor interactions with hydrophobic pockets, whereas methylphenyl enhances steric hindrance .
- Trifluoromethyl groups () increase metabolic resistance and electronegativity, contrasting with the target’s simpler methyl substituents .
Piperazine Modifications :
- Benzhydryl () and 2,3-dimethylphenyl () substituents on piperazine introduce bulkier aromatic groups compared to the target’s benzyl group. These modifications may impact blood-brain barrier penetration or off-target effects .
Research Findings and Limitations
- Structural Characterization: and highlight the use of X-ray crystallography (SHELX ) and computational tools (Multiwfn ) for analyzing electron density and noncovalent interactions.
- Pharmacological Gaps : While analogs like ’s compound are linked to kinase inhibition and ’s to receptor modulation, the target’s bioactivity remains unstudied in the provided evidence.
- Synthetic Challenges : The pyrazolidine-thiazole core may pose synthetic hurdles due to stereochemical complexity, contrasting with more straightforward pyrazole or pyrimidine syntheses .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing (4-Benzylpiperazin-1-yl)-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone, and what purification methods ensure high yield?
- Methodology : Multi-step synthesis typically involves coupling a substituted pyrazolidine core with a benzylpiperazine moiety. For example, similar compounds are synthesized via condensation reactions using CHCl₃/MeOH as solvents, followed by recrystallization or column chromatography for purification . Key steps include controlling reaction temperatures (e.g., 60–80°C) and using catalysts like triethylamine to enhance coupling efficiency.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions, particularly the benzylpiperazine and thiazole groups. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (e.g., C18 columns, acetonitrile/water mobile phase) assesses purity (>95%) . Infrared (IR) spectroscopy can identify carbonyl (C=O) and thiazole ring vibrations .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology : Stability studies under varying pH (3–10) and temperatures (4°C to 40°C) are recommended. Similar piperazine-thiazole hybrids degrade under extreme pH (>10) or prolonged exposure to heat (>60°C), suggesting storage at 4°C in inert atmospheres (e.g., argon) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?
- Methodology : Comparative structure-activity relationship (SAR) studies are key. For example, replacing the 4-methylphenyl group on the thiazole with electron-withdrawing groups (e.g., Cl) in analogs increased anticancer activity by 30%, while bulkier substituents reduced solubility . Meta-analysis of dose-response curves and in vitro/in vivo correlation studies can clarify discrepancies .
Q. How can computational modeling optimize the compound’s binding affinity to target proteins (e.g., kinases)?
- Methodology : Molecular docking (using AutoDock Vina) and molecular dynamics simulations (AMBER force field) predict interactions with kinase ATP-binding pockets. For example, the benzylpiperazine group may form hydrogen bonds with Asp86 in EGFR, while the thiazole ring stabilizes hydrophobic interactions . Free energy perturbation (FEP) calculations refine substituent choices .
Q. What experimental designs mitigate synthetic challenges in scaling up multi-step reactions?
- Methodology : Flow chemistry (e.g., microreactors) improves reproducibility and reduces side reactions in condensation steps. For example, continuous-flow setups with residence times <10 minutes minimized byproduct formation in analogous pyrazoline syntheses . Design of Experiments (DoE) optimizes parameters like temperature, solvent ratios, and catalyst loading .
Q. How do degradation pathways under physiological conditions impact in vivo efficacy?
- Methodology : Simulated gastric fluid (pH 1.2) and hepatic microsomal assays identify labile sites. For instance, the pyrazolidine ring in related compounds undergoes oxidative cleavage via CYP3A4, suggesting prodrug strategies or structural rigidification (e.g., introducing methyl groups) to enhance metabolic stability .
Data Analysis & Contradiction Resolution
Q. Why do conflicting reports exist regarding the compound’s solubility, and how can they be reconciled?
- Methodology : Solubility varies with crystallinity (amorphous vs. crystalline forms) and counterion selection. For example, hydrochloride salts of piperazine derivatives improved aqueous solubility by 5-fold compared to free bases . Differential Scanning Calorimetry (DSC) and X-ray powder diffraction (XRPD) characterize polymorphic forms .
Q. How should researchers address discrepancies in cytotoxicity data across cell lines?
- Methodology : Standardize assay conditions (e.g., ATP-based viability assays vs. trypan blue exclusion) and validate cell line authenticity (STR profiling). For instance, NCI-H460 lung cancer cells showed higher sensitivity (IC₅₀ = 2.1 µM) than HeLa cells (IC₅₀ = 8.7 µM) due to differential expression of efflux transporters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
